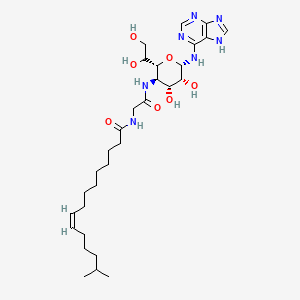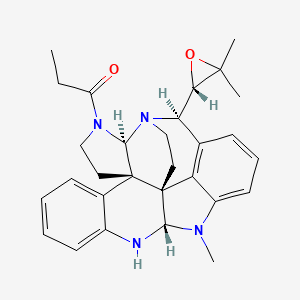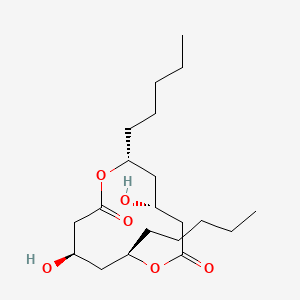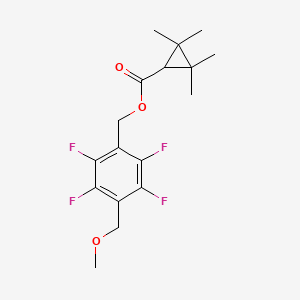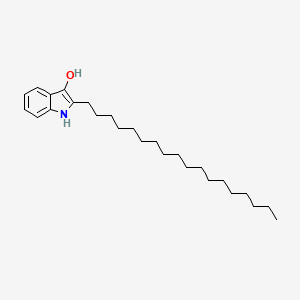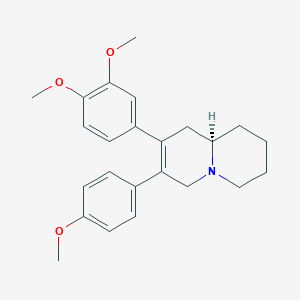
Julandine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Julandine is a natural product found in Boehmeria cylindrica with data available.
Wissenschaftliche Forschungsanwendungen
Anti-Angiogenic Properties
Julandine, a phenanthroquinolizidine alkaloid, has been studied for its anti-angiogenic properties. Research indicates that certain analogues of Julandine demonstrate potent anti-angiogenic effects, with reduced cytotoxicity compared to other systems. This suggests potential applications in conditions where angiogenesis plays a key role, such as in cancer therapy or ocular diseases (Banwell et al., 2006).
Antimicrobial Activity
Julandine has been identified for its antimicrobial activity, particularly against Candida albicans. This highlights its potential use in developing treatments for infections caused by this fungus (Al-Shamma et al., 1982).
Novel Alkaloid Structures
The discovery of new alkaloids alongside Julandine, with unprecedented carbon skeletons, suggests that Julandine and its related compounds could provide a basis for the development of new chemical structures with potential therapeutic applications (Doan Thi Thuy et al., 2018).
Cytotoxicity against Cancer Cell Lines
Studies on Julandine have shown its cytotoxicity against various cancer cell lines. This indicates its potential application in cancer treatment, particularly in targeting specific types of cancer cells (Doan Thi Thuy et al., 2019).
Conformational Analysis
Research has also focused on the synthesis and conformational analysis of Julandine and its analogues. Understanding the conformational structure of Julandine can aid in the design of similar compounds with improved efficacy and reduced side effects (Trigo et al., 1979).
Eigenschaften
Produktname |
Julandine |
|---|---|
Molekularformel |
C24H29NO3 |
Molekulargewicht |
379.5 g/mol |
IUPAC-Name |
(9aR)-8-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2,3,4,6,9,9a-hexahydro-1H-quinolizine |
InChI |
InChI=1S/C24H29NO3/c1-26-20-10-7-17(8-11-20)22-16-25-13-5-4-6-19(25)15-21(22)18-9-12-23(27-2)24(14-18)28-3/h7-12,14,19H,4-6,13,15-16H2,1-3H3/t19-/m1/s1 |
InChI-Schlüssel |
GZQPRQAGPHGFNW-LJQANCHMSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C2=C(C[C@H]3CCCCN3C2)C4=CC(=C(C=C4)OC)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C(CC3CCCCN3C2)C4=CC(=C(C=C4)OC)OC |
Synonyme |
julandine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



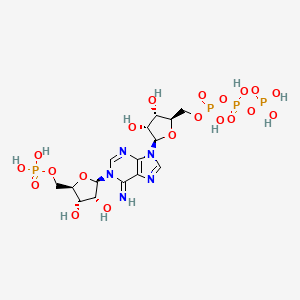
![(1S,3S,8S,9R,12S,14R,16S)-16-hydroxy-5,14-dimethyl-5-azatetracyclo[7.7.0.01,12.03,8]hexadecan-10-one](/img/structure/B1245871.png)
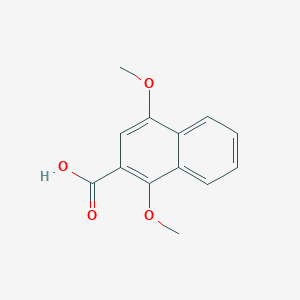
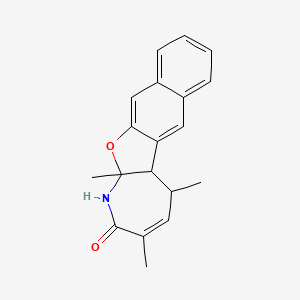
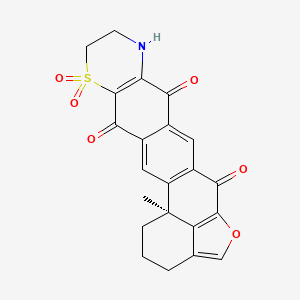

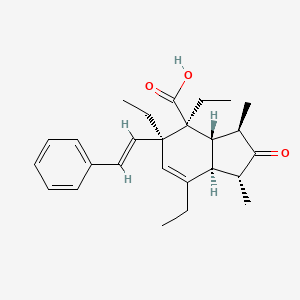
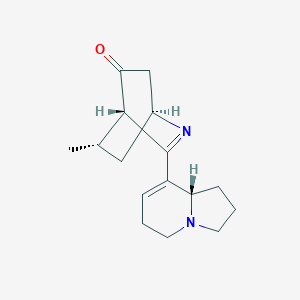
![(2S)-4-[(8R,13R)-8,13-dihydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1245884.png)
